(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid: is a boronic acid derivative that features a 3-chloroimidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated imidazo[1,2-a]pyridine with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: Its imidazo[1,2-a]pyridine core is a common scaffold in drug design, and the boronic acid group can enhance binding affinity to biological targets .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes .
Comparison with Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring.
6-Chloroimidazo[1,2-b]pyridazine: A similar compound with a different heterocyclic core.
Uniqueness: B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the boronic acid group. This combination provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C7H6BClN2O2 |
---|---|
Molecular Weight |
196.40 g/mol |
IUPAC Name |
(3-chloroimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4,12-13H |
InChI Key |
PNKSLFBPMHRTMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C(=NC=C2Cl)C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.